molecular formula C23H23NO3 B4229305 4-(3-METHOXY-2-PROPOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE

4-(3-METHOXY-2-PROPOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE

Cat. No.: B4229305
M. Wt: 361.4 g/mol
InChI Key: DIIYXWOXPMIZPE-UHFFFAOYSA-N
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Description

4-(3-METHOXY-2-PROPOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE is a complex organic compound belonging to the quinolinone family. This compound is characterized by its unique structure, which includes a methoxy and propoxy group attached to a phenyl ring, and a dihydrobenzoquinolinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-METHOXY-2-PROPOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H₂SO₄) to form the quinolinone core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to facilitate the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(3-METHOXY-2-PROPOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinolinone derivatives.

    Reduction: Reduction reactions can be performed to modify the quinolinone core, potentially leading to the formation of dihydroquinolinone derivatives.

    Substitution: The methoxy and propoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce dihydroquinolinone derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(3-METHOXY-2-PROPOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-METHOXY-2-PROPOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE is unique due to the presence of both methoxy and propoxy groups, which can significantly influence its chemical and biological properties. These functional groups may enhance its solubility, reactivity, and potential bioactivity compared to similar compounds.

Properties

IUPAC Name

4-(3-methoxy-2-propoxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3/c1-3-13-27-23-18(9-6-10-20(23)26-2)19-14-21(25)24-22-16-8-5-4-7-15(16)11-12-17(19)22/h4-12,19H,3,13-14H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIYXWOXPMIZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC=C1OC)C2CC(=O)NC3=C2C=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(3-METHOXY-2-PROPOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE
Reactant of Route 2
4-(3-METHOXY-2-PROPOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE
Reactant of Route 3
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4-(3-METHOXY-2-PROPOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE
Reactant of Route 4
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4-(3-METHOXY-2-PROPOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE
Reactant of Route 5
4-(3-METHOXY-2-PROPOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE
Reactant of Route 6
4-(3-METHOXY-2-PROPOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE

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